molecular formula C20H28N2O2 B8196862 1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene

1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B8196862
M. Wt: 328.4 g/mol
InChI Key: HDXFTNWCUVUHOS-ROUUACIJSA-N
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Description

1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring a benzene ring substituted with two oxazoline groups. This compound is notable for its chiral centers, which contribute to its stereochemical properties. It is used in various fields, including organic synthesis and materials science, due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the use of 1,3-dibromobenzene, which undergoes a nucleophilic substitution reaction with (S)-4-isobutyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline groups can be oxidized to oxazole derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxazoline rings can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include oxazole derivatives, reduced oxazoline compounds, and various substituted benzene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.

    Biology: The compound’s chiral nature makes it useful in studying stereochemical effects in biological systems.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with molecular targets through its oxazoline groups. These groups can coordinate with metal ions, making the compound an effective ligand in catalytic processes. The stereochemistry of the oxazoline rings allows for selective interactions with chiral centers in biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-pyridyl)benzene: Similar in structure but with pyridine rings instead of oxazoline groups.

    1,3-Bis(trifluoromethyl)benzene: Features trifluoromethyl groups, offering different electronic properties.

    1,3-Di(2-pyridyl)benzene: Used in similar applications but with different coordination chemistry due to the presence of pyridine rings.

Uniqueness

1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral oxazoline groups, which provide distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis, where the control of stereochemistry is crucial.

Properties

IUPAC Name

(4S)-4-(2-methylpropyl)-2-[3-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-13(2)8-17-11-23-19(21-17)15-6-5-7-16(10-15)20-22-18(12-24-20)9-14(3)4/h5-7,10,13-14,17-18H,8-9,11-12H2,1-4H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXFTNWCUVUHOS-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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